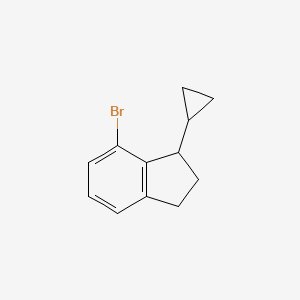
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C12H13Br. It is a derivative of indene, featuring a bromine atom at the 7th position and a cyclopropyl group at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene typically involves the bromination of 1-cyclopropyl-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the cyclopropyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Products include various substituted indenes depending on the nucleophile used.
Oxidation: Products include indanones or indane carboxylic acids.
Reduction: Products include dehalogenated indenes or reduced cyclopropyl derivatives
Wissenschaftliche Forschungsanwendungen
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-1H-indene: Lacks the cyclopropyl group, making it less sterically hindered.
1-cyclopropyl-2,3-dihydro-1H-indene:
7-bromo-1H-indole: Contains a nitrogen atom in the ring, leading to different chemical properties and biological activities
Uniqueness
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C12H13Br |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H13Br/c13-11-3-1-2-9-6-7-10(12(9)11)8-4-5-8/h1-3,8,10H,4-7H2 |
InChI-Schlüssel |
LWXOZWRMPIIKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CCC3=C2C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
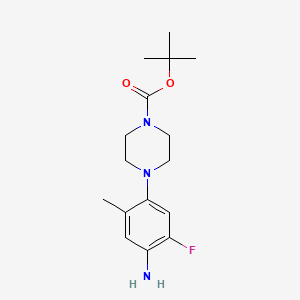
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
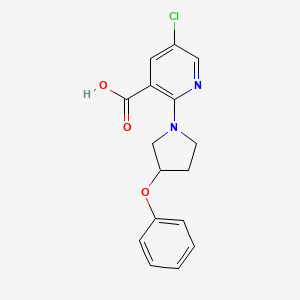

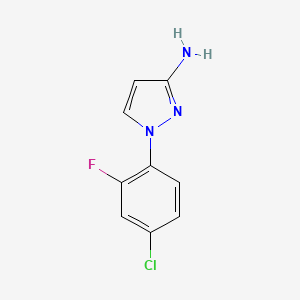
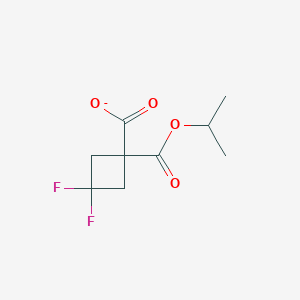
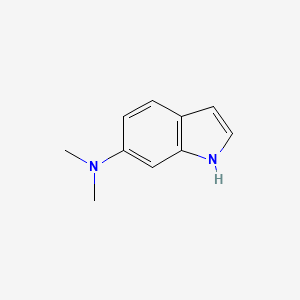
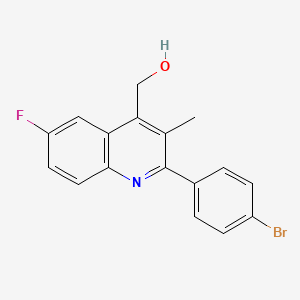
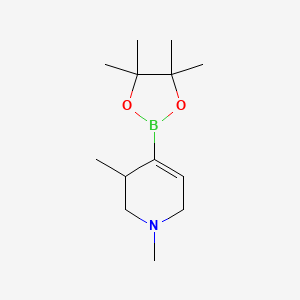

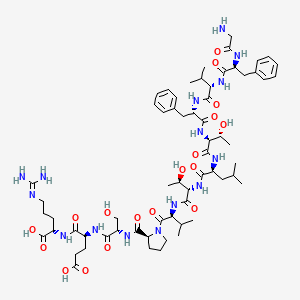
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
